molecular formula C18H13ClN2O2 B6432017 N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 84643-93-6

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B6432017
CAS RN: 84643-93-6
M. Wt: 324.8 g/mol
InChI Key: RBFLPVJFIAYHOX-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide” is a chemical compound with the molecular formula C12H10N2O . It is also known by its English synonyms N-pyridin-2-ylbenzamide, Benzamide, N-2-pyridinyl-, and N-2-Pyridinylbenzamide .


Molecular Structure Analysis

The molecular structure of “N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide” can be represented by the molecular formula C12H10N2O . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide” has a molecular weight of 198.22 . It has a melting point of 87 °C and a predicted boiling point of 265.8±13.0 °C . The compound has a predicted density of 1.227±0.06 g/cm3 . The pKa is predicted to be 12.21±0.70 . The compound appears as a crystalline powder with a sticky yellow color .

Safety and Hazards

The safety and hazards associated with “N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide” are not specified in the search results. For safety information, please refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

N-(2-chlorophenyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-15-8-1-2-9-16(15)21-18(22)13-6-5-7-14(12-13)23-17-10-3-4-11-20-17/h1-12H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFLPVJFIAYHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide

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